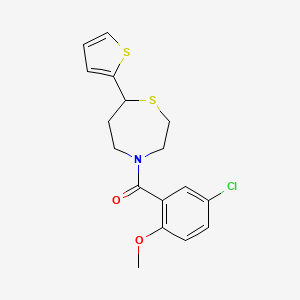

(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S2/c1-21-14-5-4-12(18)11-13(14)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWBPVMOHYKBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, with a diamine under acidic conditions to form the 1,4-thiazepane ring.

Attachment of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.

Chlorination and Methoxylation: The final steps involve the selective chlorination and methoxylation of the aromatic ring to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exhibit promising anticancer properties. The presence of the thiazepane ring and the chloro-substituted methoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer pathways. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects due to its structural features. Compounds with similar scaffolds have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes. This suggests that this compound could be explored for therapeutic use in inflammatory diseases .

Synthetic Utility

Building Block in Organic Synthesis

This compound can serve as a valuable building block in organic synthesis. Its unique structure allows for the modification and derivatization to create new compounds with varied biological activities. For instance, it can be used to synthesize more complex molecules by introducing different functional groups or by modifying the thiophene and thiazepane moieties .

Pharmaceutical Development

In pharmaceutical research, this compound can be utilized in the development of new drugs targeting specific diseases. Its synthetic accessibility allows researchers to generate analogs that may have improved efficacy or reduced toxicity compared to existing therapies .

In vitro and In vivo Studies

Comprehensive studies involving in vitro assays (e.g., cell viability assays) and in vivo models (e.g., animal studies) are essential to evaluate the biological activity of this compound. Preliminary results suggest that this compound can significantly affect cell proliferation and survival rates in various cancer cell lines .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Potential

In a study conducted on various derivatives of thiazepane-containing compounds, it was found that modifications to the methoxy and chloro groups significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of compounds structurally related to this compound. Results demonstrated a reduction in TNF-alpha levels in treated models, indicating a potential mechanism for its anti-inflammatory action .

Mechanism of Action

The mechanism by which (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s aromatic and heterocyclic structures enable it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: Unique due to its combination of a thiazepane ring with a thiophene and a chlorinated methoxyphenyl group.

Thiophene Derivatives: Known for their biological activities, including anti-inflammatory and antimicrobial properties.

Thiazepane Derivatives: Often explored for their potential in treating neurological disorders.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a chloro-substituted methoxyphenyl group and a thiazepan ring fused with a thiophene moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

1. Antimicrobial Activity

Research indicates that compounds similar to those containing thiazepan and thiophene rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against a range of bacterial strains. A study demonstrated that similar thiazepan derivatives possess bactericidal effects against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazepan Derivative | S. aureus | 32 µg/mL |

| Thiazepan Derivative | E. coli | 64 µg/mL |

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. One study reported that thiazepan derivatives induced apoptosis in cancer cell lines by activating caspase pathways . The mechanism involved the inhibition of cell proliferation and induction of cell cycle arrest.

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities. A recent study highlighted the ability of thiazepan derivatives to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This suggests that the compound may modulate inflammatory responses effectively.

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could interact with receptors that regulate cellular proliferation and apoptosis.

- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress markers, contributing to their protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazepan derivatives, it was found that those with electron-withdrawing groups demonstrated enhanced activity against resistant strains of bacteria. The specific compound was tested against clinical isolates and showed promising results .

Case Study 2: Cancer Cell Line Study

A series of experiments conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.